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Compound of Interest

Compound Name: Diacetin

Cat. No.: B166006

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diacetin (glyceryl
diacetate) as a flavoring agent in the food and pharmaceutical industries. This document
includes detailed information on its properties, applications, and relevant experimental
protocols.

Introduction to Diacetin as a Flavoring Agent

Diacetin, also known as glyceryl diacetate or under the E number E1517, is a diester of
glycerol and acetic acid.[1][2] It is a colorless, viscous, and odorless or mildly odorous liquid.[1]
[2][3] In the food and beverage industry, diacetin is utilized for its mild, pleasant flavor and as a
solvent for other flavorings and colorings.[1][4][5] Its applications extend to pharmaceuticals,
where it can act as a solvent and carrier for active ingredients.[1][4] Diacetin is generally
recognized as safe (GRAS) for its intended use in food by the U.S. Food and Drug
Administration (FDA) and is an approved food additive in the European Union.[4][6] The Joint
FAO/WHO Expert Committee on Food Additives (JECFA) has established an Acceptable Daily
Intake (ADI) of "not specified,” indicating its low toxicity.[4]

Physicochemical Properties and Specifications

Diacetin's utility as a flavoring agent and solvent is underpinned by its specific
physicochemical properties.
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Property Value Reference
Glyceryl diacetate, Glycerol

Synonyms ] [1]
diacetate, E1517

CAS Number 25395-31-7 [3]

Molecular Formula C7H120s [3]

Molecular Weight 176.17 g/mol [3]
Clear, colorless, hygroscopic,

Appearance o
oily liquid

Odor Slight, fatty odor or odorless [3]
Mild oily buttery, can be

Taste _ _ [71[8]
perceived as bitter

B Soluble in water, miscible with

Solubility
ethanol

Density ~1.17 g/mL at 25 °C [9]

Refractive Index

n20/D ~1.440

[°]

Applications in Flavor Formulations

Diacetin serves multiple functions in flavor chemistry, primarily as a flavor enhancer and a

carrier solvent.

As a Flavor Contributor

Diacetin is described as having a "mild oily buttery" taste, which can contribute to the overall

flavor profile of various food products.[7] It is also sometimes described as having a "bitter"

taste.[8] This dual characteristic allows for its use in a range of applications to impart a subtle

richness.

As a Carrier Solvent

Due to its excellent solvency, diacetin is widely used as a carrier for other flavor compounds

and essential oils.[5] It helps to dissolve and stabilize volatile and non-volatile flavorings,
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ensuring their uniform dispersion throughout the food matrix.[5] This is particularly useful in the
preparation of concentrated flavor emulsions and solutions for beverages, baked goods, and
confectionery.

Experimental Protocols
Protocol for the Quantification of Diacetin in a Beverage
Matrix using Gas Chromatography (GC)

This protocol provides a method for the determination of diacetin in a clear beverage matrix.
Objective: To quantify the concentration of diacetin in a beverage sample.

Materials:

Gas chromatograph with a Flame lonization Detector (GC-FID)

e HP-5ms column (or equivalent)

e Autosampler vials

e Syringe filters (0.45 um)

o Diacetin standard (=99% purity)

e Internal standard (e.qg., Triacetin)

o Ethyl acetate (HPLC grade)

e Anhydrous sodium sulfate

Beverage sample

Procedure:

o Standard Preparation:

o Prepare a stock solution of diacetin (1000 pg/mL) in ethyl acetate.
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o Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 pug/mL) by diluting the
stock solution with ethyl acetate.

o Add a constant concentration of the internal standard to each working standard.

e Sample Preparation:

[e]

Take 10 mL of the beverage sample.
o Add 5 g of anhydrous sodium sulfate to remove water.

o Perform a liquid-liquid extraction with 10 mL of ethyl acetate. Shake vigorously for 2
minutes.

o Allow the layers to separate and collect the ethyl acetate (upper) layer.

o Repeat the extraction twice more and combine the ethyl acetate extracts.
o Add the internal standard to the combined extract.

o Filter the extract through a 0.45 pum syringe filter into a GC vial.

e GC-FID Analysis:

[¢]

Injector Temperature: 250 °C

[e]

Detector Temperature: 300 °C

o

Oven Program:

= |nitial temperature: 80 °C, hold for 2 minutes.

= Ramp: 10 °C/min to 220 °C, hold for 5 minutes.

Carrier Gas: Helium at a constant flow of 1 mL/min.

[e]

o

Injection Volume: 1 pL

o Data Analysis:
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o Construct a calibration curve by plotting the ratio of the peak area of diacetin to the peak
area of the internal standard against the concentration of the diacetin standards.

o Determine the concentration of diacetin in the sample by using the calibration curve.

Protocol for Sensory Evaluation of Diacetin in a Model
Food System

This protocol outlines a sensory panel evaluation to characterize the flavor profile of diacetin.

Objective: To determine the sensory attributes of diacetin in a neutral food matrix (e.g., sugar
water solution).

Materials:
» Diacetin
e Sucrose
e Deionized water
e Sensory evaluation booths with controlled lighting and ventilation[10]
o Coded sample cups
¢ Unsalted crackers and water for palate cleansing[11]
e Trained sensory panel (8-12 panelists)[8]
Procedure:
e Sample Preparation:
o Prepare a 5% sucrose solution in deionized water as the base.

o Prepare samples with varying concentrations of diacetin in the sucrose solution (e.g.,
0.01%, 0.05%, 0.1%).
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o Prepare a control sample (5% sucrose solution with no diacetin).

o Code each sample with a random three-digit number.[10]

e Panelist Training:

o Familiarize panelists with the sensory attributes to be evaluated (e.g., buttery, oily, bitter,
sweet, chemical).[12]

o Provide reference standards for each attribute where possible.
o Evaluation:
o Present the samples to the panelists in a randomized order.[10]

o Instruct panelists to evaluate each sample and rate the intensity of each sensory attribute
on a 15-cm line scale (from "not perceived" to "very strong").

o Instruct panelists to cleanse their palate with water and unsalted crackers between
samples.[11]

o Data Analysis:
o Convert the line scale ratings to numerical values.

o Analyze the data using appropriate statistical methods (e.g., ANOVA, Principal Component
Analysis) to identify significant differences in sensory attributes between the samples.

Taste Receptor Interaction and Signaling Pathway

While direct studies on the interaction of diacetin with taste receptors are limited, its described
"buttery” (potentially sweet-like) and "bitter" taste profile suggests a possible interaction with
the G-protein coupled receptors (GPCRS) responsible for sweet and bitter taste transduction.[1]
[13]

Hypothesized Signaling Pathway:
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o Sweet/Buttery Perception: Diacetin may interact with the T1R2/T1R3 heterodimer, the sweet
taste receptor.[1][3][4] This interaction would activate a G-protein (gustducin), leading to the
activation of phospholipase C-32 (PLCB2).[1][3] PLC[2 generates inositol triphosphate (IP3),
which triggers the release of intracellular calcium.[1][3] This calcium influx activates the
TRPMS5 ion channel, leading to cell depolarization and the transmission of a "sweet" or
"buttery"” signal to the brain.[1]

« Bitter Perception: The bitter taste of diacetin could be mediated by its interaction with one or
more of the T2R family of bitter taste receptors.[1][4] Similar to the sweet pathway, this would
activate gustducin and the PLC[32 cascade, resulting in neurotransmitter release and the
perception of bitterness.[1]
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Hypothesized taste signaling pathway for diacetin.

Stability of Diacetin in Flavor Formulations

The stability of diacetin is crucial for maintaining the desired flavor profile of a product
throughout its shelf life.

Protocol for Accelerated Shelf-Life Testing of a Flavor
Formulation Containing Diacetin

This protocol describes an accelerated stability study to predict the long-term stability of a
flavor formulation.
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Objective: To assess the stability of diacetin in a flavor formulation under accelerated
conditions.

Materials:

Flavor formulation containing a known concentration of diacetin.

Inert packaging material (e.g., glass vials).

Environmental chamber capable of controlling temperature and humidity.

GC-FID system for diacetin quantification.
Procedure:
e Initial Analysis:

o Determine the initial concentration of diacetin in the flavor formulation using the GC-FID
protocol described in section 4.1.

o Conduct an initial sensory evaluation of the flavor formulation as described in section 4.2.
» Accelerated Aging:

o Store the packaged flavor formulation samples in an environmental chamber at
accelerated conditions (e.g., 40 °C £ 2 °C / 75% RH = 5% RH).[5]

o The duration of the study can be calculated based on the desired real-time shelf life and
the Q10 temperature coefficient (typically assumed to be 2).

e Time-Point Analysis:
o Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6 months).
o At each time point, analyze the samples for:
» Diacetin concentration using GC-FID.

» Sensory profile using a trained panel.
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» Physical appearance (color, clarity).

o Data Analysis:
o Plot the concentration of diacetin as a function of time.
o Analyze the sensory data to identify any significant changes in the flavor profile.

o Use the data to predict the shelf life of the flavor formulation under normal storage
conditions.

Workflow for accelerated shelf-life testing.

Conclusion

Diacetin is a versatile and valuable ingredient in the flavor industry, functioning as both a flavor
contributor and a carrier solvent. Its favorable safety profile and physicochemical properties
make it suitable for a wide range of food and pharmaceutical applications. The protocols
provided in these notes offer a framework for the quantitative analysis, sensory evaluation, and
stability testing of diacetin in relevant product matrices. Further research into its specific
interactions with taste receptors will provide a more complete understanding of its sensory
effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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